molecular formula C12H17N3 B13608154 4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine

4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine

Cat. No.: B13608154
M. Wt: 203.28 g/mol
InChI Key: YJEDBYFVJCXUKH-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine typically involves the reaction of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzimidazole ring, followed by alkylation to introduce the 2-methylbutan-2-amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)phenol
  • 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
  • 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole

Uniqueness

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbutan-2-amine group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylbutan-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

YJEDBYFVJCXUKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=NC2=CC=CC=C2N1)N

Origin of Product

United States

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